![molecular formula C10H14BrClFNO B2450916 3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride CAS No. 1909316-66-0](/img/structure/B2450916.png)
3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1909316-66-0 . It has a molecular weight of 298.58 . This compound is a versatile material used in various scientific research. Its unique properties make it ideal for applications in pharmaceuticals, organic synthesis, and medicinal chemistry studies.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BrFNO.ClH/c11-9-1-2-10 (12)8 (4-9)3-7 (5-13)6-14;/h1-2,4,7,14H,3,5-6,13H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Various synthesis techniques, such as aminnation and cyclization in nonpolar solvents, are used for similar compounds, highlighting methods that could be applied to 3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride (Yuan, 2012); (Doraswamy & Ramana, 2013).
Structural Characterization : The structure of similar compounds is confirmed through techniques like IR and 1H NMR, which are also relevant for analyzing 3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride (Bin, 2010).
Biological and Pharmacological Properties
Antidepressant Activities : Compounds structurally similar to 3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride show potential antidepressant activities, indicating a possible research area for this compound as well (Yuan, 2012).
Antimicrobial Agents : Synthesized compounds with structures resembling 3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride have been evaluated for their antimicrobial properties, suggesting a similar potential application (Doraswamy & Ramana, 2013).
Antimalarial Activity : Similar compounds exhibit significant antimalarial properties, indicating a potential research direction for 3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride in this field (Werbel et al., 1986).
Antitumor Activity : Research into compounds structurally related to 3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride shows promise in antitumor activities, suggesting a possible application in cancer research (Isakhanyan et al., 2016).
Anticonvulsant Activity : Studies on compounds with similar structures have explored their potential as anticonvulsants, indicating another possible area of research for this compound (Nesterkina et al., 2022).
Chemical Properties and Reactions
Chemical Reactions : The compound's potential for various chemical reactions, such as with tert-butyloxy anhydride or tosyl chloride, can be explored, similar to related compounds (Doraswamy & Ramana, 2013).
Coordination Compounds : The ability to form coordination compounds with metals, as seen in similar compounds, can be a significant area of study for 3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride (Gulea et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Given its structural similarity to other benzylic compounds, it may interact with proteins or enzymes that have affinity for benzylic structures .
Mode of Action
Benzylic compounds often undergo nucleophilic substitution reactions . In such reactions, the compound could interact with its target by donating or accepting electrons, leading to changes in the target’s structure or function .
Biochemical Pathways
Based on its potential mode of action, it could influence pathways where its target proteins or enzymes play a key role .
Result of Action
Based on its potential mode of action, it could lead to changes in the structure or function of its target proteins or enzymes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride .
properties
IUPAC Name |
2-(aminomethyl)-3-(5-bromo-2-fluorophenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO.ClH/c11-9-1-2-10(12)8(4-9)3-7(5-13)6-14;/h1-2,4,7,14H,3,5-6,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKOFSFAKIAZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(CN)CO)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

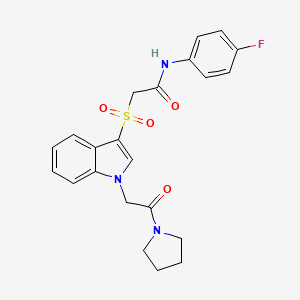
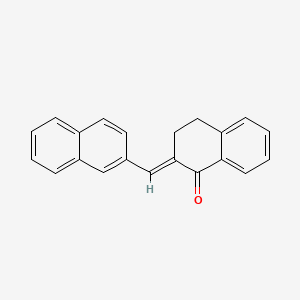
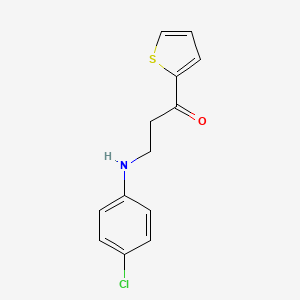

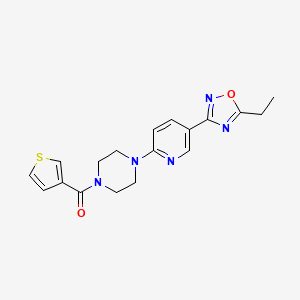
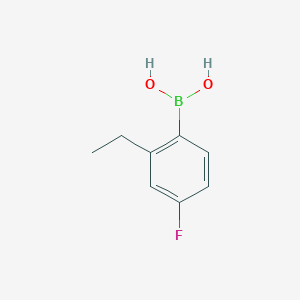
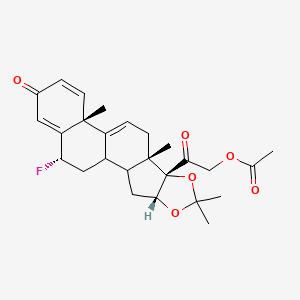
![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2450845.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2450846.png)
![N-ethyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2450847.png)
![9-(3-Bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2450850.png)
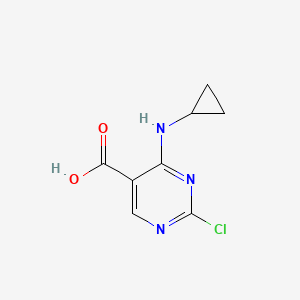
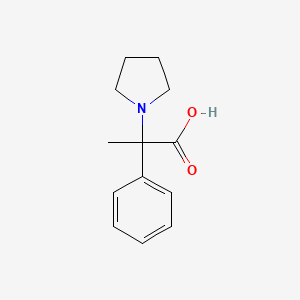
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dipropylbenzenesulfonamide](/img/structure/B2450855.png)